Cas no 1696553-22-6 (Quinazoline, 7-bromo-4-chloro-2-cyclopropyl-)

7-Bromo-4-chloro-2-cyclopropylquinazoline is a halogenated quinazoline derivative characterized by its distinct bromo and chloro substituents at the 7- and 4-positions, respectively, along with a cyclopropyl group at the 2-position. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro groups enhance electrophilic substitution potential, facilitating further functionalization, while the cyclopropyl moiety contributes steric and electronic effects that may influence binding affinity in target molecules. Its high purity and well-defined structure make it suitable for research applications in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active compounds. Proper handling and storage under inert conditions are recommended due to its halogenated nature.
Quinazoline, 7-bromo-4-chloro-2-cyclopropyl- structure
1696553-22-6 structure
商品名:Quinazoline, 7-bromo-4-chloro-2-cyclopropyl-
CAS番号:1696553-22-6
MF:C11H8BrClN2
メガワット:283.551620483398
MDL:MFCD30829072
CID:5220103

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl- 化学的及び物理的性質

名前と識別子

    • Quinazoline, 7-bromo-4-chloro-2-cyclopropyl-
    • MDL: MFCD30829072
    • インチ: 1S/C11H8BrClN2/c12-7-3-4-8-9(5-7)14-11(6-1-2-6)15-10(8)13/h3-6H,1-2H2
    • InChIKey: JARWLLUOCHJESF-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C(C=CC(Br)=C2)=C(Cl)N=C1C1CC1

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1132769-5g
7-bromo-4-chloro-2-cyclopropylquinazoline
1696553-22-6 95%
5g
$3000 2024-07-23
eNovation Chemicals LLC
Y1132769-5g
7-bromo-4-chloro-2-cyclopropylquinazoline
1696553-22-6 95%
5g
$2700 2025-02-28
eNovation Chemicals LLC
Y1132769-5g
7-bromo-4-chloro-2-cyclopropylquinazoline
1696553-22-6 95%
5g
$2700 2025-02-24

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl- 関連文献

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl-に関する追加情報

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl: A Comprehensive Overview of Its Chemical Properties and Recent Applications

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl (CAS No. 1696553-22-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the quinazoline family, which is well-known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of bromo and chloro substituents, along with a cyclopropyl group, enhances its chemical reactivity and makes it a valuable scaffold for drug discovery and development.

The structural features of Quinazoline, 7-bromo-4-chloro-2-cyclopropyl contribute to its unique chemical properties. The bromo and chloro atoms introduce electrophilic centers, making the molecule susceptible to nucleophilic substitution reactions, which are commonly employed in medicinal chemistry for the synthesis of more complex derivatives. Additionally, the cyclopropyl group provides steric hindrance and can influence the electronic properties of the molecule, affecting its binding affinity to biological targets.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their promising therapeutic potential. Several studies have highlighted the antimicrobial properties of quinazoline-based compounds, particularly against resistant bacterial strains. The introduction of halogen substituents has been shown to enhance the efficacy of these compounds by improving their ability to interact with bacterial enzymes and cell wall components.

Moreover, Quinazoline, 7-bromo-4-chloro-2-cyclopropyl has been explored as a lead compound in the development of anticancer agents. Preliminary studies suggest that this compound exhibits inhibitory effects on various cancer cell lines by interfering with key signaling pathways involved in tumor growth and progression. The bromo and chloro substituents play a crucial role in these interactions by modulating the electronic distribution within the molecule, thereby enhancing its binding affinity to target proteins.

The cyclopropyl group in Quinazoline, 7-bromo-4-chloro-2-cyclopropyl also contributes to its biological activity by influencing the conformational flexibility of the molecule. This feature allows the compound to adopt multiple binding orientations when interacting with biological targets, potentially increasing its therapeutic efficacy. Additionally, the cyclopropyl ring can serve as a handle for further chemical modifications, enabling the synthesis of novel derivatives with enhanced pharmacological properties.

Recent advances in computational chemistry have further facilitated the study of Quinazoline, 7-bromo-4-chloro-2-cyclopropyl. Molecular docking simulations have been used to predict the binding modes of this compound with various biological targets, providing valuable insights into its mechanism of action. These studies have identified key interactions between the halogen substituents and polar residues in target proteins, which are critical for maintaining binding affinity.

The synthesis of Quinazoline, 7-bromo-4-chloro-2-cyclopropyl involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by halogenation and functional group interconversions. The use of modern catalytic systems has improved the efficiency of these reactions, making it possible to produce this compound on a larger scale for industrial applications.

In conclusion, Quinazoline, 7-bromo-4-chloro-2-cyclopropyl (CAS No. 1696553-22-6) is a structurally interesting heterocyclic compound with significant potential in pharmaceutical research. Its unique combination of substituents and functional groups makes it a valuable scaffold for drug discovery and development. Ongoing research efforts are focused on elucidating its mechanism of action and exploring new synthetic strategies to produce more potent derivatives.

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